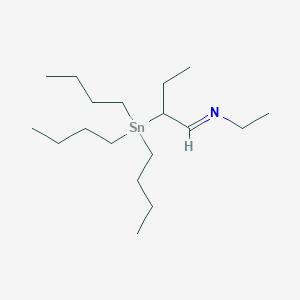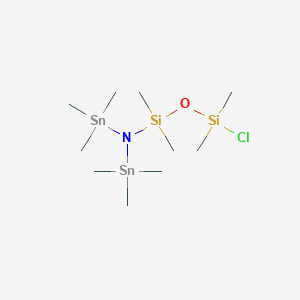
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is a specialized organosilicon compound It is characterized by the presence of silicon, chlorine, and tin atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents and trimethylstannyl reagents. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions. Common solvents used in these reactions include toluene and hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating and stannylating agents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Hydrosilylation Reactions: The silicon-hydrogen bonds can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone polymers and resins, which are essential in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive silicon, chlorine, and tin atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and hydrosilylation mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler organosilicon compound used as a reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Another chlorinated disiloxane with applications in polymer synthesis.
Uniqueness
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is unique due to the presence of both chlorine and trimethylstannyl groups, which impart distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other organosilicon compounds, making it a valuable compound for specialized research and industrial purposes.
Propriétés
Numéro CAS |
61509-94-2 |
|---|---|
Formule moléculaire |
C10H30ClNOSi2Sn2 |
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
[[bis(trimethylstannyl)amino]-[chloro(dimethyl)silyl]oxy-methylsilyl]methane |
InChI |
InChI=1S/C4H12ClNOSi2.6CH3.2Sn/c1-8(2,5)7-9(3,4)6;;;;;;;;/h1-4H3;6*1H3;; |
Clé InChI |
JJIVRUORFLJBGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N([Sn](C)(C)C)[Sn](C)(C)C)O[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


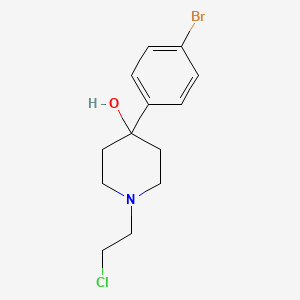
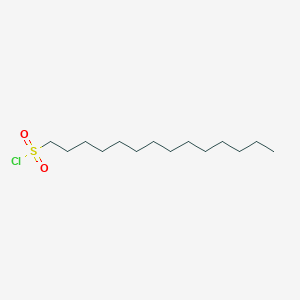
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
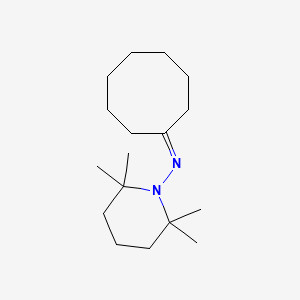
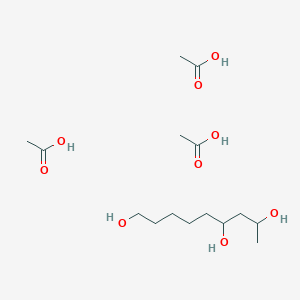
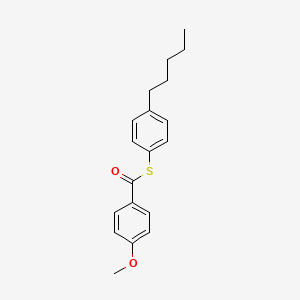

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
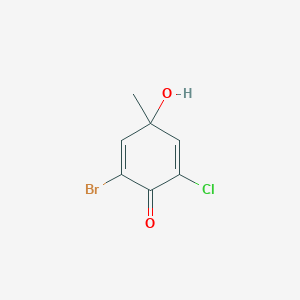

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
